4,5-Diacetyloxypentyl acetate
Overview
Description
4,5-Diacetyloxypentyl acetate is an organic compound with the molecular formula C9H16O5 It is an ester derivative, characterized by the presence of acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Diacetyloxypentyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 4,5-dihydroxypentyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Diacetyloxypentyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield 4,5-dihydroxypentyl alcohol and acetic acid.
Oxidation: Oxidative reactions can convert the alcohol groups to aldehydes or carboxylic acids.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 4,5-Dihydroxypentyl alcohol and acetic acid.
Oxidation: 4,5-Diacetoxypentanoic acid or 4,5-diacetoxypentanal.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4,5-Diacetyloxypentyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential role in biochemical pathways and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 4,5-diacetyloxypentyl acetate involves the hydrolysis of its ester bonds. In biological systems, esterases catalyze the hydrolysis, releasing 4,5-dihydroxypentyl alcohol and acetic acid. These products can then participate in various metabolic pathways. The compound’s molecular targets include enzymes involved in ester hydrolysis and pathways related to acetate metabolism.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxypentyl acetate: Similar structure but with one less acetate group.
4,5-Diacetoxypentanoic acid: An oxidized form of 4,5-diacetyloxypentyl acetate.
4,5-Diacetoxypentanal: Another oxidized derivative.
Uniqueness
This compound is unique due to its dual acetate groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo hydrolysis and participate in various chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
4,5-diacetyloxypentyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-8(12)15-6-4-5-11(17-10(3)14)7-16-9(2)13/h11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZLKIOVYHEWSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(COC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282790 | |
Record name | 4,5-diacetyloxypentyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-86-0 | |
Record name | NSC27994 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-diacetyloxypentyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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